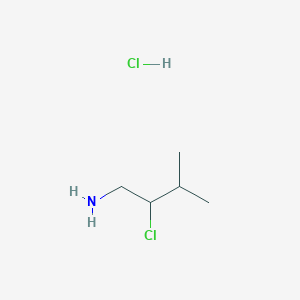

2-Chloro-3-methylbutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

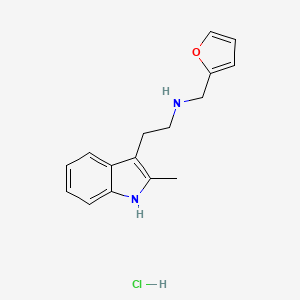

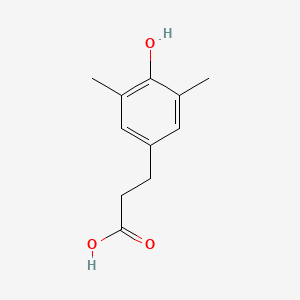

2-Chloro-3-methylbutan-1-amine;hydrochloride is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of this compound is traditionally challenging. It is used as a building block for organic synthesis and medicinal chemistry .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C5H12ClN.ClH/c1-4(2)5(6)3-7;/h4-5H,3,7H2,1-2H3;1H . The molecular weight is 158.07 .

Scientific Research Applications

Kinetics of Amination Reactions

The kinetics of amination reactions involving chloromethylated polystyrene with amines like 2-aminobutanol have been studied, showing variations in rate constants based on the degree of amination. This research is significant for understanding the reactivity and interaction mechanisms in polyelectrolytes, which can be relevant to the synthesis and modification of polymeric materials (Kawabe & Yanagita, 1971).

Conformational Analysis

Studies on the molecular equilibrium conformation of compounds like (CH3)3M, which include amine structures similar to 2-Chloro-3-methylbutan-1-amine, provide insights into the structural behavior of these molecules. Such analyses are crucial for understanding molecular interactions and designing more effective compounds in various chemical applications (Corosine et al., 1973).

Catalysis in Chemical Synthesis

The use of catalysts like Ru in the hydrogenation–decarbonylation of amino acids to produce primary amines, including compounds similar to 2-Chloro-3-methylbutan-1-amine, demonstrates the potential of these amines in bio-based chemical production. This research highlights the role of catalysis in developing sustainable and efficient synthetic pathways (Verduyckt et al., 2017).

Interactions with Other Chemicals

Research on the excess volume of mixing for amine isomers with chloroform sheds light on the complex formation between amine and chloroform molecules, indicating significant applications in solution chemistry and material science (Pathak et al., 1987).

Synthesis of Amino Derivatives

The reaction of halo-epoxybutanes with secondary amines to produce amino derivatives, including structures related to 2-Chloro-3-methylbutan-1-amine, is key for synthesizing a wide range of organic compounds, useful in pharmaceuticals, agrochemicals, and material science (Gevorkyan et al., 1983).

Safety and Hazards

Properties

IUPAC Name |

2-chloro-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-4(2)5(6)3-7;/h4-5H,3,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXXKYVNNQCYKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide](/img/structure/B2355426.png)

![N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2355427.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2355429.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2355436.png)

![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2355444.png)